![molecular formula C15H20O2 B12566854 Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 226903-56-6](/img/structure/B12566854.png)
Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Condensation Reaction: One common method for synthesizing 4-(4-hydroxyphenyl)cyclohexanone involves the condensation of p-nitrophenol with cyclohexanone. The reaction is carried out in an alkaline medium to form sodium p-nitrophenolate, which then undergoes condensation with cyclohexanone to yield the desired product[][1].
Hydroxyalkylation Reaction: Another method involves the hydroxyalkylation of cyclohexanone using a strong base such as sodium hydroxide in an alcohol solvent. This reaction introduces the hydroxyphenyl group onto the cyclohexanone ring[][1].
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 4-(4-hydroxyphenyl)cyclohexanone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyphenyl group[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions[][1].
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenylcyclohexanones[][1].
Applications De Recherche Scientifique
4-(4-hydroxyphenyl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules[][1].
Biology: Studied for its potential biological activities and interactions with various biomolecules[][1].
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds[][1].
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals[][1].
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylcyclohexanone: Similar in structure but lacks the hydroxy group, leading to different chemical reactivity and applications[][1].
4-(4-Methoxyphenyl)cyclohexanone: Contains a methoxy group instead of a hydroxy group, affecting its solubility and reactivity[][1].
4-(4-Isopropoxyphenyl)cyclohexanone: Features an isopropoxy group, which alters its steric and electronic properties compared to the hydroxy derivative[][1].
Propriétés
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-4,7-8,12,16H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCHBDBFSXCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=O)CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431478 |
Source


|
| Record name | Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226903-56-6 |
Source


|
| Record name | Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
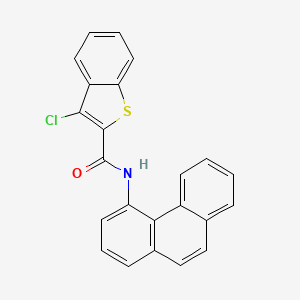
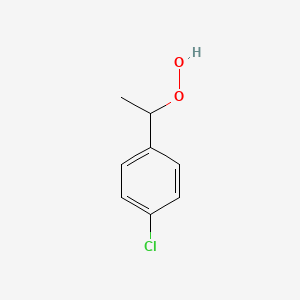
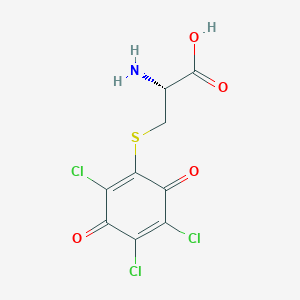
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)

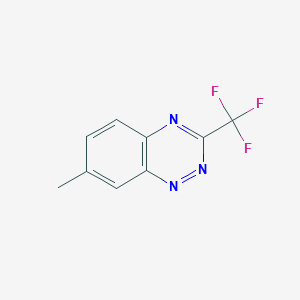
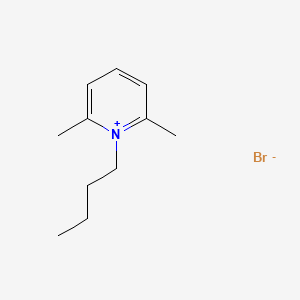
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
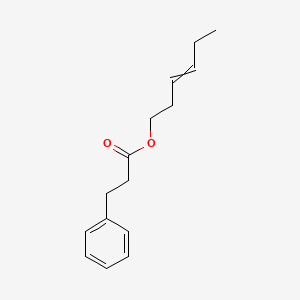
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
